

# CreA protein function in *Aspergillus nidulans*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the Function of the **CreA Protein** in *Aspergillus nidulans*

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The **CreA protein** is the master regulator of Carbon Catabolite Repression (CCR) in the model filamentous fungus *Aspergillus nidulans*. As a Cys2His2 (C2H2) zinc finger transcription factor, CreA plays a pivotal role in ensuring the preferential utilization of energetically favorable carbon sources, such as glucose. It achieves this by repressing the expression of genes required for the metabolism of alternative carbon sources. The regulatory network governing CreA is multifaceted, involving transcriptional autoregulation, post-translational modifications including phosphorylation and ubiquitination, and controlled subcellular localization. Genome-wide studies have revealed that CreA's influence extends far beyond carbon metabolism, impacting secondary metabolism, stress responses, and development, affecting approximately 15% of the genome.<sup>[1]</sup> This technical guide provides a comprehensive overview of CreA's molecular function, its complex regulatory network, and its genome-wide impact, supplemented with detailed experimental protocols and quantitative data for researchers in fungal biology and drug development.

## Core Molecular Function of CreA

CreA is the primary effector of CCR, a critical mechanism for metabolic efficiency.<sup>[2][3][4]</sup> Its function is mediated through its role as a DNA-binding transcriptional repressor.

## Protein Structure and DNA Binding

CreA is characterized by two C2H2-type zinc finger motifs which are essential for its DNA-binding activity.[5][6][7] This domain recognizes and binds to the consensus DNA sequence 5'-SYGGRG-3' (where S is C or G, Y is C or T, R is A or G) found in the promoter regions of its target genes.[1][2][5][8]

## Mechanism of Repression

CreA employs several mechanisms to repress gene transcription:

- Direct Repression: CreA binds to the promoters of genes encoding enzymes for alternative carbon source utilization, such as the xylanases encoded by xlnA and xlnD, thereby blocking their transcription.[2][5]
- Indirect Repression: CreA represses the expression of pathway-specific positive-acting transcription factors. For example, it controls the expression of xlnR, the main activator of xylanase genes, thus indirectly repressing the entire xylanolytic system.[2][5]
- Activator Competition: In some regulons, like the ethanol utilization pathway, CreA directly competes with the specific transactivator (ALCR) for binding to overlapping target sites in the promoter region, effectively preventing activation.[4][9]

## The CreA Regulatory Network

The activity of CreA is tightly controlled at multiple levels to ensure a responsive and robust metabolic switch. This regulation involves a complex interplay of transcriptional control and post-translational modifications.

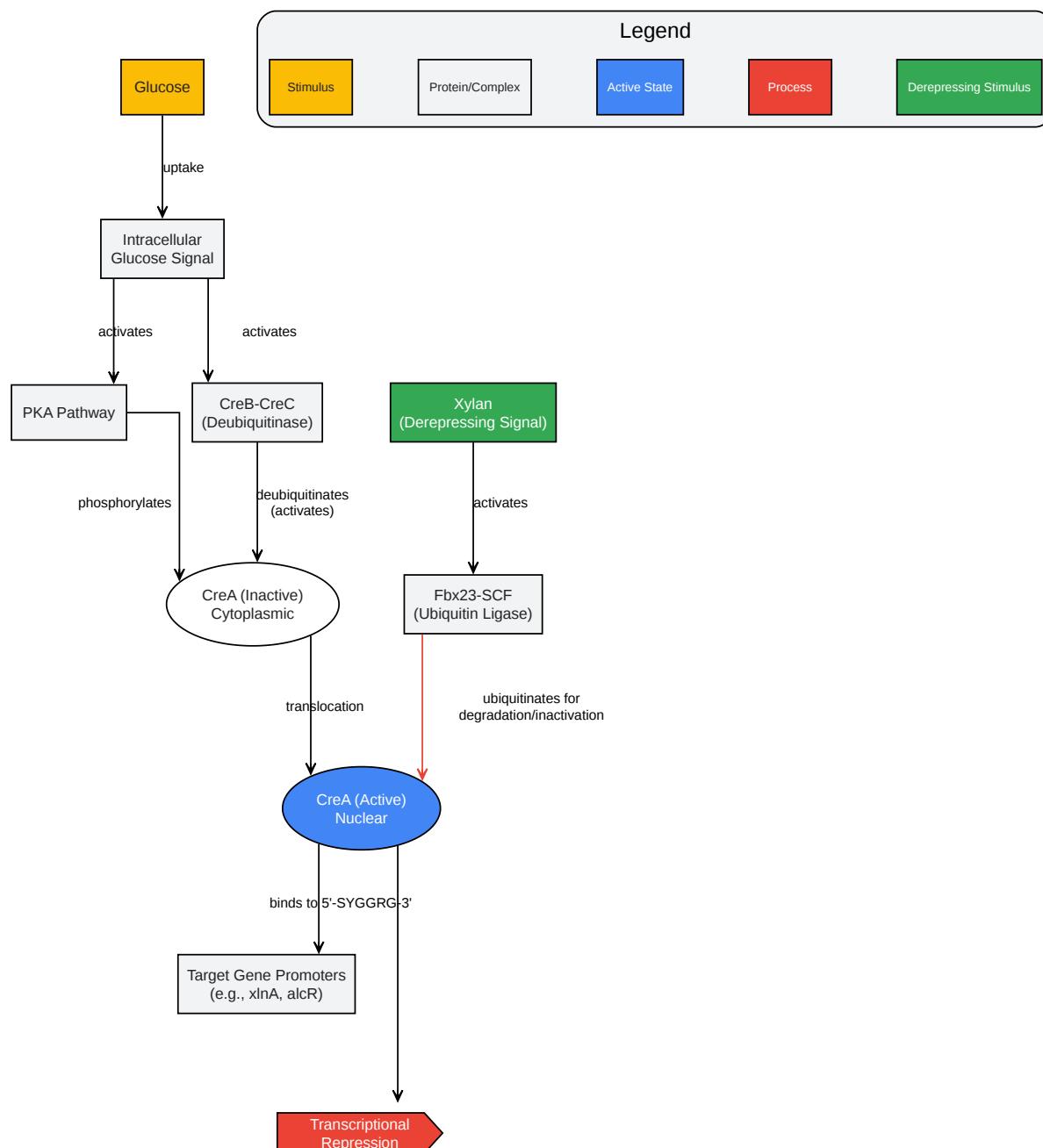
## Transcriptional and Post-Translational Regulation

In the presence of a preferred carbon source like glucose, a signaling cascade is initiated that leads to the activation of CreA. Conversely, under derepressing conditions (absence of glucose), CreA activity is downregulated.

- Transcriptional Control: The creA gene itself is subject to autoregulation, with CreA binding sites present in its own promoter, creating a negative feedback loop.[9][10] Upon glucose

signaling, creA transcript levels are transiently stimulated before being downregulated by the newly synthesized **CreA protein**.[\[10\]](#)

- Ubiquitination and Deubiquitination: CreA's function and stability are critically dependent on the CreB-CreC deubiquitination (DUB) complex. CreC acts as a scaffold protein essential for the stability and function of the CreB deubiquitinase, which in turn is thought to activate CreA.[\[2\]](#)[\[3\]](#)[\[11\]](#)
- Phosphorylation: Multiple phosphorylation sites on CreA have been identified, indicating a complex regulation by protein kinases.[\[12\]](#) The cAMP-dependent protein kinase A (PKA) has been shown to regulate CreA, and phosphorylation at specific sites, such as S319, is important for its function.[\[6\]](#)[\[13\]](#) Kinases GskA and CkiA are also implicated in its regulation.[\[14\]](#)
- SCF-Mediated Regulation: The F-box protein Fbx23 is part of an SCF ubiquitin ligase complex that targets the CreA repressor complex for degradation under derepressing conditions (e.g., in the presence of xylan).[\[15\]](#)[\[16\]](#)
- Subcellular Localization: CreA shuttles between the nucleus and cytoplasm. Under repressing conditions, it is predominantly localized in the nucleus to exert its repressive function.[\[1\]](#) However, some studies suggest that nuclear localization alone is not sufficient for repression and that additional modifications are required for its activity.[\[17\]](#)

[Click to download full resolution via product page](#)**Caption:** Simplified signaling pathway for CreA regulation.

## Genome-Wide Impact and Quantitative Data

Modern genomic techniques have revealed that CreA is a wide-domain transcription factor with a much broader regulatory scope than initially understood.

### Transcriptomic and ChIP-Seq Data

A key study combining RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) in a *creA* deletion mutant (*creAΔ*) versus a wild-type strain under repressing conditions (1% glucose) provided a global view of the CreA regulon.[\[1\]](#)

Table 1: Summary of Genome-Wide CreA Impact under Glucose Repression

Metric	Value	Reference
Genes Upregulated in <i>creAΔ</i>	653	<a href="#">[1]</a>
Genes Downregulated in <i>creAΔ</i>	1,028	<a href="#">[1]</a>
Total Genome Affected	~15%	<a href="#">[1]</a>
Direct CreA Binding Targets (ChIP-seq peaks)	1,502	<a href="#">[1]</a>

Data from a study comparing a *creAΔ* mutant to wild-type *A. nidulans* grown in 1% glucose.

These findings demonstrate that CreA acts as both a repressor and, unexpectedly, is required for the normal expression of a large set of genes. The regulated pathways extend beyond carbon metabolism to include secondary metabolism, iron homeostasis, oxidative stress response, and nutrient transport.[\[1\]](#)[\[18\]](#)

### Quantitative Gene Expression Changes

Deletion of *creA* leads to the derepression of its target genes, even in the presence of glucose. The magnitude of this derepression can be quantified using methods like qRT-PCR.

Table 2: Fold-Change in Xylanase Gene Expression in a  $\Delta$ creA Mutant

Gene	Fold Increase vs. Wild-Type (in 1% Xylose + 1% Glucose)	Reference
xlnR	1.9 - 2.0	<a href="#">[13]</a>
xlnA	6.4 - 12.5	<a href="#">[13]</a>
xlnB	2.3 - 2.0	<a href="#">[13]</a>
xlnC	2.0 - 2.2	<a href="#">[13]</a>

Expression levels were measured in a creA deletion strain compared to a reference strain under conditions that normally cause repression.

## Protein-Protein Interaction Data

The regulatory machinery controlling CreA involves numerous protein-protein interactions, which can be identified via co-immunoprecipitation and mass spectrometry.

Table 3: CreA and Fbx23 Protein Interactions under Different Carbon Sources

Condition	Protein	Unique Interactors	Common Interactors	Reference
Xylan (Derepressing)	Fbx23	15	5	<a href="#">[15]</a>
	CreA	47	5	<a href="#">[15]</a>
Glucose (Repressing)	Fbx23	26	85	<a href="#">[15]</a>
	CreA	231	85	<a href="#">[15]</a>

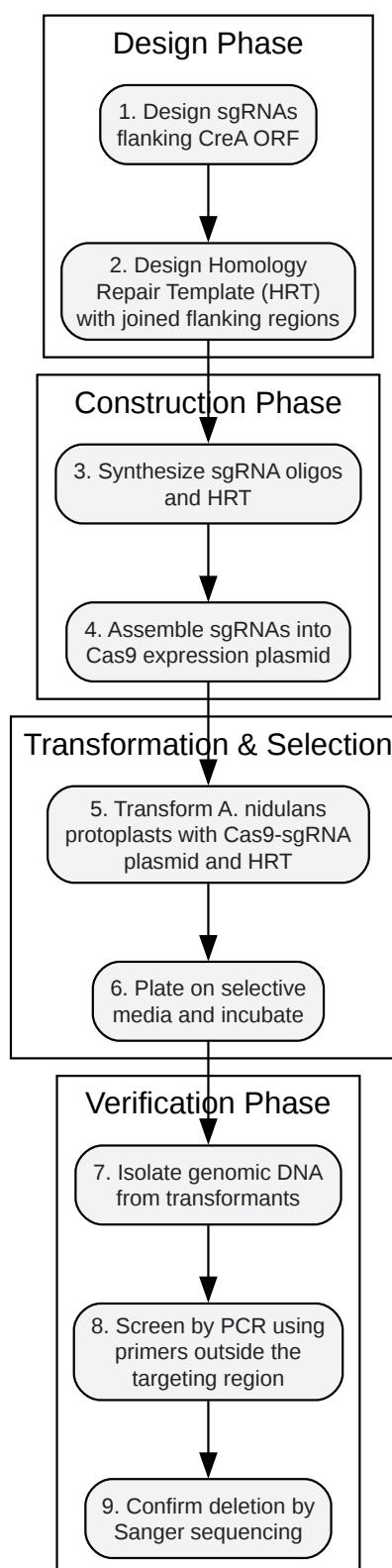
Data illustrates the dynamic nature of the CreA interactome, with a significant increase in interactions under repressing conditions.

## Key Experimental Protocols

Investigating the function of CreA requires a suite of molecular biology techniques. Detailed below are methodologies for several key experimental approaches.

## Protocol 1: Generation of a creA Deletion Mutant using CRISPR-Cas9

This protocol outlines the creation of a markerless deletion of the creA gene in *A. nidulans*.[\[19\]](#)



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**Caption:** Workflow for CRISPR-Cas9 mediated gene deletion.

**Methodology:**

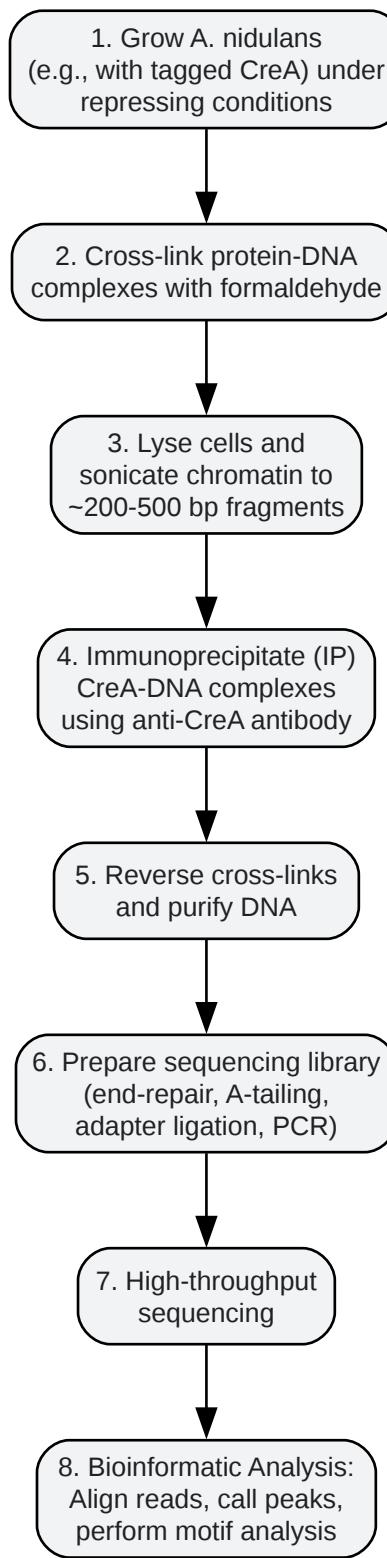
- Design:
  - Design two 20-bp single-guide RNAs (sgRNAs) targeting sites immediately upstream and downstream of the creA open reading frame (ORF). Each sgRNA target site must be adjacent to a Protospacer Adjacent Motif (PAM), which is 'NGG' for *S. pyogenes* Cas9.[\[19\]](#)
  - Design a homology repair template (HRT) of approximately 1 kb, consisting of ~500 bp of sequence homologous to the region immediately upstream of the 5' sgRNA cut site, directly fused to ~500 bp of sequence homologous to the region immediately downstream of the 3' sgRNA cut site. This template will bridge the double-strand break, resulting in the deletion of the intervening creA gene.
- Construction:
  - Synthesize the sgRNA oligonucleotides and the HRT DNA fragment.
  - Clone the sgRNAs into a suitable *A. nidulans* CRISPR-Cas9 expression vector (containing the Cas9 nuclease and a selectable marker) using Golden Gate assembly or a similar method.[\[19\]](#)
- Transformation:
  - Prepare protoplasts from a suitable recipient strain of *A. nidulans*.
  - Co-transform the protoplasts with the Cas9-sgRNA plasmid and the linear HRT fragment using a polyethylene glycol (PEG)-calcium chloride protocol.
  - Plate the transformed protoplasts onto minimal medium containing the appropriate selective agent and an osmotic stabilizer (e.g., sorbitol).
- Verification:
  - Isolate genomic DNA from putative transformants.
  - Perform diagnostic PCR using a primer pair that anneals outside of the homologous regions used in the HRT. A successful deletion will result in a smaller PCR product

compared to the wild-type locus.

- Confirm the precise deletion of the creA gene by Sanger sequencing the PCR product from positive clones.

## Protocol 2: Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of CreA *in vivo*.[\[1\]](#)[\[20\]](#)



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**Caption:** Experimental workflow for ChIP-seq analysis.

**Methodology:**

- Cell Culture and Cross-linking:
  - Grow *A. nidulans* mycelia (often expressing a tagged version of CreA, e.g., CreA-GFP, for efficient immunoprecipitation) in liquid culture under repressing conditions (e.g., minimal medium with 1% glucose).
  - Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the reaction with glycine.
- Chromatin Preparation:
  - Harvest, wash, and freeze the mycelia in liquid nitrogen.
  - Grind the frozen mycelia to a fine powder and resuspend in lysis buffer.
  - Shear the chromatin into fragments of 200-500 bp using sonication. Centrifuge to clarify the lysate.
- Immunoprecipitation (IP):
  - Pre-clear the chromatin lysate with protein A/G beads.
  - Incubate a portion of the lysate with an antibody specific to CreA (or the tag). A parallel sample incubated without antibody or with a non-specific IgG serves as a negative control. An aliquot of the lysate is saved as the "input" control.
  - Add protein A/G beads to capture the antibody-protein-DNA complexes.
- DNA Purification and Library Preparation:
  - Wash the beads extensively to remove non-specifically bound chromatin.
  - Elute the complexes and reverse the cross-links by heating in the presence of high salt.
  - Treat with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Sequencing and Analysis:
  - Prepare a sequencing library from the immunoprecipitated DNA and the input DNA.
  - Perform high-throughput sequencing.
  - Align the resulting reads to the *A. nidulans* reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the IP sample compared to the input control. These peaks represent CreA binding sites.

## Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the relative transcript levels of CreA target genes.[\[13\]](#)

### Methodology:

- Experimental Setup:
  - Grow wild-type and ΔcreA strains under both repressing (e.g., glucose) and derepressing (e.g., xylan) conditions for a defined period.
- RNA Extraction:
  - Harvest mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C.
  - Grind the frozen mycelia and extract total RNA using a TRIzol-based method or a commercial kit.
  - Treat the RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis:
  - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

- qPCR Reaction:
  - Set up qPCR reactions in triplicate for each sample and gene of interest. Each reaction should contain: cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.
  - Include a no-template control for each primer pair to check for contamination.
  - Run the reaction on a qPCR instrument using a standard thermal cycling program.
- Data Analysis:
  - Determine the quantification cycle (Cq) for each reaction.
  - Normalize the Cq value of the target gene to that of a stably expressed reference gene (e.g., actin or tubulin).
  - Calculate the relative fold change in gene expression using the  $\Delta\Delta Cq$  method.

## Conclusion

The **CreA protein** of *Aspergillus nidulans* is a highly conserved, central regulator of fungal metabolism. Its primary role is to enforce carbon catabolite repression, ensuring metabolic prioritization. The intricate regulation of CreA activity through transcriptional feedback, phosphorylation, and ubiquitination highlights its importance as a key cellular decision-maker. Modern research has unveiled its function as a wide-domain transcription factor influencing a vast array of cellular processes, from secondary metabolism to stress response. A thorough understanding of the CreA network, facilitated by the experimental approaches detailed herein, is not only fundamental to fungal biology but also provides a critical knowledge base for the targeted manipulation of filamentous fungi in biotechnology and for the development of novel antifungal strategies.

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- To cite this document: BenchChem. [CreA protein function in *Aspergillus nidulans*]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1174801#crea-protein-function-in-aspergillus-nidulans\]](https://www.benchchem.com/product/b1174801#crea-protein-function-in-aspergillus-nidulans)

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